molecular formula C12H22O7 B14249130 2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- CAS No. 184886-36-0

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)-

Cat. No.: B14249130
CAS No.: 184886-36-0
M. Wt: 278.30 g/mol
InChI Key: DPQWVNVAYSNZFG-QCNOEVLYSA-N
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Description

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- is a chemical compound with the molecular formula C12H22O7 and a molecular weight of 278.2989 . This compound is characterized by its unique structure, which includes three methoxymethoxy groups attached to a cyclohexenol ring. It is often used in various chemical and industrial applications due to its distinct properties.

Preparation Methods

The synthesis of 2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- involves several steps. The primary synthetic route includes the protection of hydroxyl groups with methoxymethyl (MOM) groups, followed by cyclization to form the cyclohexenol ring. The reaction conditions typically involve the use of strong acids or bases to facilitate the protection and cyclization steps. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- involves its interaction with specific molecular targets and pathways. The methoxymethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- can be compared with other similar compounds, such as:

    2-Cyclohexen-1-ol: Lacks the methoxymethoxy groups, resulting in different chemical and biological properties.

    4,5,6-Tris(methoxymethoxy)cyclohexanol: Similar structure but with a fully saturated cyclohexanol ring.

    Methoxymethoxy-substituted cyclohexenes: Varying degrees of substitution and different positions of the methoxymethoxy groups.

The uniqueness of 2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- lies in its specific substitution pattern and the resulting chemical properties .

Properties

CAS No.

184886-36-0

Molecular Formula

C12H22O7

Molecular Weight

278.30 g/mol

IUPAC Name

(1S,4R,5S,6R)-4,5,6-tris(methoxymethoxy)cyclohex-2-en-1-ol

InChI

InChI=1S/C12H22O7/c1-14-6-17-10-5-4-9(13)11(18-7-15-2)12(10)19-8-16-3/h4-5,9-13H,6-8H2,1-3H3/t9-,10+,11+,12-/m0/s1

InChI Key

DPQWVNVAYSNZFG-QCNOEVLYSA-N

Isomeric SMILES

COCO[C@@H]1C=C[C@@H]([C@H]([C@H]1OCOC)OCOC)O

Canonical SMILES

COCOC1C=CC(C(C1OCOC)OCOC)O

Origin of Product

United States

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